2-Ethyl-3-methylquinoxaline-5,8-diol 2-Ethyl-3-methylquinoxaline-5,8-diol
Brand Name: Vulcanchem
CAS No.: 500562-90-3
VCID: VC15978298
InChI: InChI=1S/C11H12N2O2/c1-3-7-6(2)12-10-8(14)4-5-9(15)11(10)13-7/h4-5,14-15H,3H2,1-2H3
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

2-Ethyl-3-methylquinoxaline-5,8-diol

CAS No.: 500562-90-3

Cat. No.: VC15978298

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-3-methylquinoxaline-5,8-diol - 500562-90-3

Specification

CAS No. 500562-90-3
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 2-ethyl-3-methylquinoxaline-5,8-diol
Standard InChI InChI=1S/C11H12N2O2/c1-3-7-6(2)12-10-8(14)4-5-9(15)11(10)13-7/h4-5,14-15H,3H2,1-2H3
Standard InChI Key FLWRSLKVPNXQCG-UHFFFAOYSA-N
Canonical SMILES CCC1=NC2=C(C=CC(=C2N=C1C)O)O

Introduction

Comprehensive Analysis of 2-Ethyl-3-methylquinoxaline-5,8-diol: Current Research and Challenges

Biological Activity and Research Gaps

While 2-Ethyl-3-methylquinoxaline-5,8-diol itself lacks reported studies, related quinoxaline derivatives exhibit notable biological activities:

  • Anticancer Effects: 3-Methylquinoxaline-2-thiol derivatives demonstrate cytotoxicity against HepG2 and MCF-7 cell lines, with IC₅₀ values in the micromolar range .

  • Antimicrobial Properties: Chlorinated quinoxalines show broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Comparative Analysis with Documented Quinoxalines

The table below contrasts key features of 2-Ethyl-3-methylquinoxaline-5,8-diol with structurally similar compounds:

CompoundSubstituentsKey PropertiesReported Activities
2,3-Dichloro-5-methylquinoxalineCl (2,3), CH₃ (5)Electrophilic, halogenatedAntimicrobial, anticancer
3-Methylquinoxaline-2-thiolCH₃ (3), SH (2)Thiol reactivityVEGFR-2 inhibition
2-Ethyl-3-methylquinoxaline-5,8-diolC₂H₅ (2), CH₃ (3), OH (5,8)Polar, hydrogen-bondingNot reported

The diol’s hydroxyl groups distinguish it from chlorinated or thiolated analogs, suggesting unique reactivity and potential applications in metal chelation or prodrug design.

Future Directions and Experimental Recommendations

To address the lack of data on 2-Ethyl-3-methylquinoxaline-5,8-diol, the following steps are proposed:

  • Synthesis and Characterization: Develop regioselective methods for dihydroxylation and validate structures via NMR and mass spectrometry.

  • Biological Screening: Evaluate cytotoxicity, antimicrobial activity, and enzyme inhibition profiles using established assays.

  • Computational Modeling: Predict binding affinities to targets like VEGFR-2 or AMPA receptors using molecular docking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator